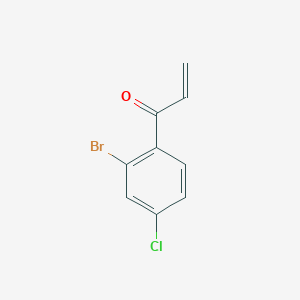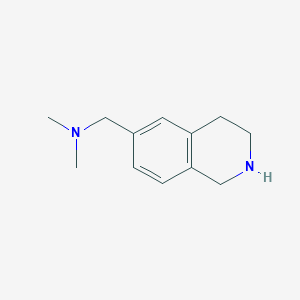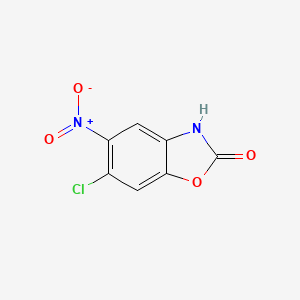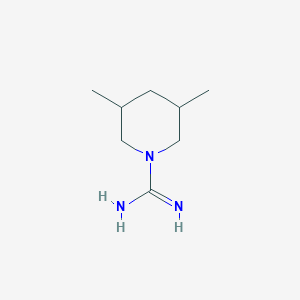![molecular formula C22H21NO4 B13563817 3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with acetylphenyl and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions . The specific conditions for the synthesis of this compound would include the use of appropriate boronic acid and halide precursors, along with a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: This compound has a similar methoxyphenyl group but differs in the core structure.
5-(4-methoxyphenyl)-1H-imidazole: This compound also has a methoxyphenyl group but features an imidazole ring instead of a pyrrole ring.
Uniqueness
3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H21NO4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H21NO4/c1-15(24)16-3-7-18(8-4-16)23-19(10-14-22(25)26)9-13-21(23)17-5-11-20(27-2)12-6-17/h3-9,11-13H,10,14H2,1-2H3,(H,25,26) |
Clé InChI |
VJZKDNLUHNLJEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)


![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)

![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)


